molecular formula C17H17ClO4 B6339568 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-96-8

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No. B6339568
CAS RN: 1171923-96-8
M. Wt: 320.8 g/mol
InChI Key: HLNBLTVZRCYZMG-UHFFFAOYSA-N
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Description

This compound is likely an aromatic ester, which consists of a benzene ring substituted with a methoxy group, a benzyloxy group, and a carboxylic acid methyl ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The methoxy, benzyloxy, and ester groups attached to the benzene ring would add complexity to the molecule’s structure .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of similar benzoic acid methyl esters have been studied, showcasing the compound's molecular structure and chemical properties (H. Ming & D. South, 2004).
  • Research on derivatives of benzo[b]furan carboxylic acids, including methoxy-benzoic acid methyl esters, highlights their synthesis and evaluation for cytotoxic potential, indicating a broader application in biomedical fields (J. Kossakowski et al., 2005).

Liquid Crystalline Properties

  • Studies have been conducted on compounds with structures similar to the subject compound, focusing on their mesomorphic behavior and liquid crystalline properties, suggesting applications in materials science (B.T. Thaker et al., 2012).

Potential Biological Activities

  • Some derivatives of benzoic acid methyl esters have been isolated and studied for their cytotoxicity, indicating the potential for use in cancer research and therapy (U. Friedrich et al., 2005).

Industrial Applications

  • The compound's derivatives have been studied for their role in the industrial synthesis of other compounds, showcasing the versatility and practical applications in chemical manufacturing (Yi Zhang et al., 2022).

Chemical Feedstocks

  • Research has also been conducted on the utilization of similar compounds in the production of renewable chemical feedstocks, indicating their potential use in green chemistry applications (Junming Xu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-15-5-3-4-13(16(15)17(19)21-2)11-22-10-12-6-8-14(18)9-7-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNBLTVZRCYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

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